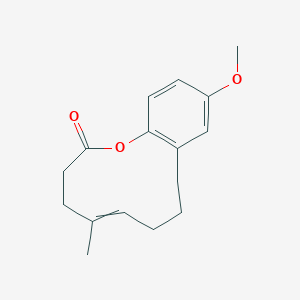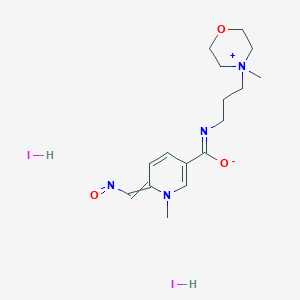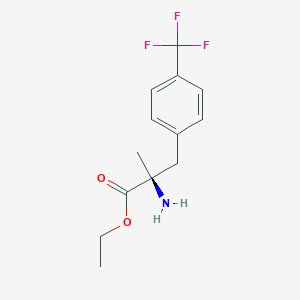
C27H23BrCl2N2O
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C27H23BrCl2N2O is a complex organic molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C27H23BrCl2N2O typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of a core structure, followed by the introduction of bromine, chlorine, and other functional groups through various chemical reactions. Common synthetic routes include:
Halogenation: Introduction of bromine and chlorine atoms using reagents like bromine (Br2) and chlorine (Cl2) under controlled conditions.
Amidation: Formation of amide bonds by reacting carboxylic acids or their derivatives with amines.
Aromatic Substitution: Introduction of substituents onto an aromatic ring using electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactions in batch or continuous processes. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring safety and environmental compliance. Techniques such as refluxing , distillation , and chromatography are commonly employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
C27H23BrCl2N2O: can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of functional groups to lower oxidation states using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Replacement of one functional group with another using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide (NaOH) or electrophilic substitution using sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific functional groups present in This compound and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
C27H23BrCl2N2O: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of C27H23BrCl2N2O involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
C27H23BrCl2N2O: can be compared with other similar compounds based on its structure and properties. Similar compounds may include:
C27H23BrCl2N2O2: A derivative with an additional oxygen atom, potentially altering its reactivity and biological activity.
C27H23BrClN2O: A compound with one less chlorine atom, which may affect its chemical behavior and applications.
C27H23BrCl2N2S: A sulfur-containing analogue, which may exhibit different chemical and biological properties.
The uniqueness of This compound lies in its specific combination of functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C27H23BrCl2N2O |
|---|---|
Poids moléculaire |
542.3 g/mol |
Nom IUPAC |
9-bromo-2-(2,4-dichlorophenyl)-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |
InChI |
InChI=1S/C27H23BrCl2N2O/c28-19-6-9-26-22(14-19)25-16-24(21-8-7-20(29)15-23(21)30)31-32(25)27(33-26)12-10-18(11-13-27)17-4-2-1-3-5-17/h1-9,14-15,18,25H,10-13,16H2 |
Clé InChI |
ZQTALHJTLTWKJA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1C3=CC=CC=C3)N4C(CC(=N4)C5=C(C=C(C=C5)Cl)Cl)C6=C(O2)C=CC(=C6)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R*,2R*,5R*)-(7-Oxo-6-oxa-bicyclo[3.2.1]oct-2-yl)-carbamic acid benzyl ester](/img/structure/B12635505.png)

![2-[(2-Bromophenyl)sulfonyl]pyridine](/img/structure/B12635534.png)
![3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12635535.png)

![Methyl 8-chloro-4-(2-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12635557.png)

![(S)-tert-butyl (1-(3',5'-dichloro-[1,1'-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate](/img/structure/B12635569.png)

![7-Oxa-12-thiaspiro[5.6]dodecan-3-one](/img/structure/B12635587.png)

![14-{[tert-Butyl(dimethyl)silyl]oxy}tetradecan-2-one](/img/structure/B12635589.png)
![4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one](/img/structure/B12635596.png)
